molecular formula C17H23N3O2 B8665843 tert-butyl 4-(1H-indol-7-yl)piperazine-1-carboxylate

tert-butyl 4-(1H-indol-7-yl)piperazine-1-carboxylate

Cat. No.: B8665843
M. Wt: 301.4 g/mol
InChI Key: YTXGTLBHRQYTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(1H-indol-7-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

tert-butyl 4-(1H-indol-7-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)14-6-4-5-13-7-8-18-15(13)14/h4-8,18H,9-12H2,1-3H3

InChI Key

YTXGTLBHRQYTPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2NC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl (75 mg, 0.16 mmol) and palladium (II) acetate (18.08 mg, 0.08 mmol) were dissoved in toluene (2 mL) at ambient temperature. The mixture was degassed and purged with nitrogen and warmed to 50°C for 20 mins. In a separate vessel, were mixed tert-butyl piperazine-1-carboxylate (300 mg, 1.61 mmol), 7-bromo-1H-indole (316 mg, 1.61 mmol) and sodium-t-butoxide (296 mL, 2.42 mmol) in toluene (3 mL). The mixture was degasssed and purged with nitrogen and warmed to 50°C. The catalyst solution was added to the reaction vessel and the resulting mixture was degassed and purged with nitrogen and heated at 100°C for overnight. UPLC analysis showed virtually no reaction (only 7% conversion to product). Reaction abandoned.
Quantity
0.00242 mol
Type
reagent
Reaction Step One
Quantity
0.005 L
Type
solvent
Reaction Step Two
Quantity
0.00161 mol
Type
reactant
Reaction Step Three
Quantity
0.00161 mol
Type
reactant
Reaction Step Four
Quantity
0.000161 mol
Type
catalyst
Reaction Step Five
Quantity
8.05e-05 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 4-(3-methyl-2-nitrophenyl)-piperazine-1-carboxylic acid tert-butyl ester (10 g, 31 mmol), N,N-dimethylformamide dimethyl acetal (13.2 mL, 100 mmol) and pyrrolidine (4 mL, 50 mmol) in 45 mL of DMF was heated under reflux for 20 h. The mixture was concentrated in vacuo and the residue was partitioned between ethyl acetate and water. The ethyl acetate was dried and evaporated. The residue was hydrogenated in 200 mL of THF containing 2.5 g of 10% Pd-C at 50 psi for 6 h. The mixture was filtered, concentrated in vacuo, and partitioned between ethyl acetate and aqueous HCl. The ethyl acetate was washed with brine, dried and evaporated. Silica gel chromatography (10% ethyl acetate-hexane) afforded 2.5 g of 4-(1H-Indol-7-yl)-piperazine-1-carboxylic acid tert-butyl ester (19) as a white solid, m.p. 150-151° C.
Name
4-(3-methyl-2-nitrophenyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

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